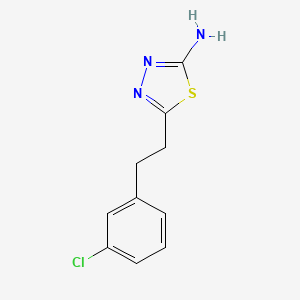

5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine

Description

The compound 5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for diverse biological activities, including anticonvulsant, antimicrobial, and enzyme-inhibitory effects .

Properties

Molecular Formula |

C10H10ClN3S |

|---|---|

Molecular Weight |

239.73 g/mol |

IUPAC Name |

5-[2-(3-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10ClN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14) |

InChI Key |

FTNDVWIFANYMQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

From 5-Amino-1,3,4-thiadiazol-2-amine Precursors via Chloroacetamide Intermediates

A commonly employed route involves the reaction of This compound precursors with chloroacetyl chloride to form a key intermediate, 2-chloro-N-(5-(3-chlorophenethyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate then undergoes nucleophilic substitution with secondary amines or thiourea derivatives to yield the target compound or its analogues.

- Step 1: Reaction of 5-amino-1,3,4-thiadiazole derivative with chloroacetyl chloride in the presence of anhydrous sodium acetate to form the chloroacetamide intermediate.

- Step 2: Nucleophilic substitution of the chlorine atom in the intermediate by heating under reflux with dry pyridine or substituted amines in dry benzene with catalytic triethylamine.

- Step 3: For thiourea derivatives, base-catalyzed S-alkylation followed by in situ cyclodehydration leads to aryl aminothiazoles.

- Disappearance of amide C=O absorption in IR confirms cyclization.

- ^1H NMR shows characteristic singlets and multiplets corresponding to piperazine and acetamide CH2 protons.

- ^13C NMR signals confirm the presence of ethoxy, piperazine, and acetamide carbons.

Yields: Typically in the range of 50–56% for these steps.

This method is well-documented for synthesizing 5-substituted thiadiazoles with various aryl groups, including chlorophenyl derivatives, making it highly relevant for this compound synthesis.

One-Pot Synthesis Using Thiosemicarbazide and Carboxylic Acids with Polyphosphate Ester (PPE)

An innovative and efficient approach involves a one-pot reaction between thiosemicarbazide and carboxylic acids (such as 3-chlorophenylacetic acid) in the presence of polyphosphate ester (PPE) as a cyclization agent.

- Procedure: A mixture of thiosemicarbazide, the corresponding carboxylic acid, and PPE is heated at about 85 °C for approximately one hour without reflux.

- Mechanism: PPE facilitates cyclodehydration, promoting the formation of the 1,3,4-thiadiazole ring directly.

- Workup: The reaction mixture is diluted, neutralized, and the product is isolated by filtration and washing.

- Mild reaction conditions.

- Avoids isolation of intermediates.

- Suitable for various substituted carboxylic acids.

Yield: Approximately 40% under optimized conditions.

This method provides a cost-effective and safer alternative to multi-step syntheses and is applicable to the preparation of 2-amino-1,3,4-thiadiazole derivatives including those with chlorophenethyl substituents.

Cyclization of Potassium Hydrazothiocarbonamide Dithiocarboxylate

Another classical method involves:

- Reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide to form potassium hydrazothiocarbonamide dithiocarboxylate.

- Heating this intermediate at elevated temperatures (~140 °C) induces cyclization to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

- Subsequent substitution reactions introduce the 3-chlorophenethyl group at the 5-position.

This method is a foundational approach for synthesizing 1,3,4-thiadiazole-2-amine derivatives, providing a versatile intermediate for further functionalization.

Amide Bond Formation via Carbodiimide-Mediated Coupling

For derivatives like this compound, amide bond formation can be achieved by:

- Coupling 5-amino-1,3,4-thiadiazole-2-thiol with 3-chlorophenylacetic acid derivatives.

- Using coupling agents such as N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

- Stirring at room temperature for 24 hours followed by workup including solvent evaporation, extraction, washing, and purification.

This method is suitable for preparing phenethyl-substituted thiadiazole derivatives with high purity and good yields.

Comparative Summary Table of Preparation Methods

Research Discoveries and Notes

- The nucleophilic substitution on the chloroacetamide intermediate is facilitated by triethylamine acting as a base catalyst, enhancing reaction rates and yields.

- Spectroscopic data (IR, ^1H NMR, ^13C NMR) are essential for confirming the formation of the thiadiazole ring and substitution patterns, especially the disappearance of amide C=O bands and the appearance of characteristic proton signals.

- The tautomeric forms of aminothiazole derivatives (aminothiazole vs. iminodihydrothiazole) can be distinguished by NMR, with the iminodihydrothiazole form often predominant.

- Polyphosphate ester (PPE) has emerged as a green and mild cyclization reagent, avoiding harsher dehydrating agents like polyphosphoric acid or thionyl chloride.

- Carbodiimide coupling methods allow for selective amide bond formation under mild conditions, compatible with sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Linker

Reaction of 5-(3-chlorophenethyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloro-N-(5-(3-chlorophenethyl)-1,3,4-thiadiazol-2-yl)acetamide (Fig. 1A). This intermediate undergoes nucleophilic substitution with substituted piperazines or benzyl piperidine under reflux in dry benzene with triethylamine, producing derivatives with enhanced lipophilicity and antitumor activity .

Key spectral evidence (for analogous reaction in ):

-

IR : Disappearance of C=O stretch at 1706 cm⁻¹ confirms cyclocondensation.

-

¹H NMR : Singlet signals at δ 1.76 ppm (CH₃) and δ 2.18 ppm (CH₂) validate structural integrity.

Cyclocondensation with Thiourea Derivatives

The chloroacetamide intermediate reacts with substituted thioureas under basic conditions to form aryl aminothiazoles (Fig. 1B). S-alkylation followed by cyclodehydration produces tautomeric forms (iminodihydrothiazole vs. aminothiazole), with the former dominating, as evidenced by NMR .

Tautomer stability data (from ):

| Tautomer | Dominant Form | Spectral Evidence (¹H NMR) |

|---|---|---|

| Iminodihydrothiazole | Yes | δ 2.18 ppm (CH₂), δ 23.91 ppm (¹³C) |

| Aminothiazole | No | Absence of NH₂ splitting |

Schiff Base Formation and Thioetherification

Condensation with indolin-2,3-diones via carbodiimide coupling generates 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones (Fig. 1C). Subsequent thioetherification with aryl halides under alkaline conditions yields disulfide-free thioether derivatives .

| Entry | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| IVa | 5-H | 80 | 184–186 |

| IVe | 4-Cl | 82 | 218–220 |

| IVh | 5-COOH | 90 | 212–214 |

Spectral validation :

-

¹H NMR : δ 12.72 ppm (O=S–NH) confirms mercapto-thiadiazole formation .

-

¹³C NMR : δ 184.84 ppm (C=O) aligns with indolin-2-one coupling .

Anticancer Activity Correlations

Derivatives with lipophilic substituents (e.g., o-ethoxyphenyl, benzyl) show enhanced cytotoxicity. For example:

| Compound | Substituent | IC₅₀ (MCF-7, µM) | IC₅₀ (HepG2, µM) |

|---|---|---|---|

| 4e | o-Ethoxyphenyl | 12.5 | 18.7 |

| 4i | Benzyl | 14.2 | 22.1 |

Mechanistic insight : The 3-chlorophenethyl group enhances electron-withdrawing effects, stabilizing thiadiazole-DNA interactions .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Anticonvulsant Activity : The ethyl-substituted analog (ED₅₀ 20.11 mg/kg) demonstrates potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, suggesting that electron-withdrawing groups (e.g., chloro) and alkyl chains enhance efficacy .

- Halogen Position : Meta- or para-chloro/fluoro substitutions (e.g., 3-fluorophenyl in vs. 4-chlorophenyl in ) may alter steric and electronic interactions with target proteins.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Notes:

- Predicted LogP values indicate increased lipophilicity with longer alkyl chains (e.g., hexyl vs. phenethyl).

- Higher melting points (e.g., 147°C in ) correlate with crystalline stability, influenced by aromatic stacking.

Biological Activity

5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of sulfur in the thiadiazole ring enhances lipophilicity and biological activity compared to other heterocycles such as pyrimidines or oxadiazoles .

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer activity. The compound has been tested against various cancer cell lines with promising results.

In Vitro Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole can inhibit the growth of cancer cells significantly. For instance:

- MCF-7 Breast Cancer Cells : The compound showed an IC50 value indicating effective growth inhibition. In related studies with similar derivatives, IC50 values ranged from 0.28 µg/mL to 9.6 µM against different cancer types .

- HepG2 Liver Cancer Cells : Similar inhibitory effects were observed in HepG2 cells with IC50 values reported in the range of 5.72 µM to 26.12 µM for various derivatives .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Derivative A | MCF-7 | 0.28 |

| Related Derivative B | HepG2 | 9.6 |

The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. For instance:

- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in MCF-7 cells .

- Downregulation of Oncogenic Factors : Certain derivatives downregulated matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor metastasis and angiogenesis .

Antimicrobial Activity

Beyond anticancer properties, this compound also exhibits antimicrobial activity against various pathogens.

Antibacterial and Antifungal Properties

Research has indicated that thiadiazole derivatives possess significant antibacterial and antifungal activities:

- Bacterial Strains Tested : The compound was evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), demonstrating effective inhibition at certain concentrations .

- Fungal Strains Tested : It also showed activity against fungi such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Compound C | E. coli | TBD |

| Related Compound D | A. niger | TBD |

Q & A

Q. What are the standard synthetic routes for 5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives are reacted with carboxylic acids or their derivatives in the presence of POCl₃ under reflux (90–100°C, 3–5 hours). Precipitation is achieved by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures . Alternative routes involve ultrasound-assisted methods to enhance reaction efficiency, such as coupling benzyl halides with 5-amino-1,3,4-thiadiazole-2-thiol .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To identify functional groups (e.g., C=N at ~1595 cm⁻¹, aromatic C-H at ~3026 cm⁻¹) .

- ¹H-NMR : For structural elucidation (e.g., aromatic protons at δ 7.04–7.42 ppm, aliphatic -CH₂- at δ 2.15–3.04 ppm) .

- Elemental Analysis : To verify purity (e.g., C: 61.57% vs. calculated 61.90%) .

- Melting Point Determination : A critical purity indicator (e.g., 147°C for related analogs) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

These compounds exhibit broad-spectrum bioactivity, including:

- Antiparasitic Effects : Inhibition of Trypanosoma cruzi (up to 95% at 6.2 mmol/L) .

- Insecticidal Activity : Efficacy against Spodoptera littoralis (cotton leafworm) .

- Anticancer Potential : ERK pathway inhibition in non-small lung carcinoma cells .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

Use single-crystal X-ray diffraction (SC-XRD) to determine dihedral angles (e.g., 21.5° between thiadiazole and benzene rings) and hydrogen-bonding networks (N–H⋯N chains along the b-axis) . Refinement via SHELXL97 software accounts for disorders and twinning, with restraints on anisotropic displacement parameters .

Q. What methodologies address discrepancies in elemental analysis results?

Discrepancies (e.g., C: 61.57% found vs. 61.90% calculated) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- Repeated recrystallization from polar aprotic solvents (e.g., DMSO).

- High-vacuum drying to remove residual solvents .

- Complementary techniques like HRMS for molecular mass confirmation .

Q. How can structure-activity relationships (SARs) be explored for this compound?

- Substitution Patterns : Compare bioactivity of analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) .

- Computational Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with insecticidal efficacy .

- In Vitro Assays : Dose-response studies on target enzymes (e.g., acetylcholinesterase for insecticidal activity) .

Q. What challenges arise in optimizing solvent-free synthesis protocols?

Solvent-free reactions under microwave or thermal conditions require precise temperature control to avoid decomposition. For example, reactions above 120°C may lead to side products like thiadiazolo[3,2-a]pyrimidines. Monitoring via TLC and optimizing catalyst loading (e.g., triethylamine) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.